molecular formula C12H10BrNO2 B2893642 5-Bromo-1-(4-methoxyphenyl)pyridin-2-one CAS No. 914918-82-4

5-Bromo-1-(4-methoxyphenyl)pyridin-2-one

Cat. No. B2893642
M. Wt: 280.121
InChI Key: HBKACDDOQHEUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(4-methoxyphenyl)pyridin-2-one (5-BrMPP) is a heterocyclic compound that is used in many scientific research applications. It has many advantages over other compounds due to its high reactivity and low toxicity. 5-BrMPP is a versatile compound that is used in many different areas of research, including organic synthesis, drug synthesis, and biochemistry.

Scientific Research Applications

Antiviral Activity

The study of substituted pyrimidines, which share structural motifs with pyridin-2-one derivatives, has revealed potential antiviral applications. Specifically, derivatives of 2,4-diaminopyrimidines substituted with bromine have demonstrated marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).

Catalysis and Organic Synthesis

Compounds containing bromo and methoxyphenyl groups have been utilized in catalysis and the synthesis of heterocycles. A notable example is the development of a catalytic system for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, demonstrating the role of these compounds in facilitating complex organic transformations (Verma et al., 2016).

Material Science

The study of brominated pyridine derivatives has extended into material science, particularly in the development of novel pyridine-based derivatives for applications such as corrosion inhibitors for mild steel. This highlights the potential of these compounds in protecting materials against degradation (Chaitra et al., 2016).

Pharmaceutical Research

Brominated and methoxyphenyl-substituted compounds have been explored for their pharmaceutical applications, including the development of antiproliferative agents targeting cancer cells. Such studies underscore the potential of these compounds in medicinal chemistry and drug development (Ananda et al., 2017).

Spectroscopy and Theoretical Studies

The spectroscopic characterization and theoretical studies of bromo- and trifluoromethyl-substituted pyridines, such as density functional theory (DFT) analyses, have provided insights into their molecular properties, including their non-linear optical (NLO) properties. These studies are foundational for the application of these compounds in various fields, including optical materials and sensors (Vural & Kara, 2017).

properties

IUPAC Name

5-bromo-1-(4-methoxyphenyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-11-5-3-10(4-6-11)14-8-9(13)2-7-12(14)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKACDDOQHEUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one

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